What are the physical and chemical properties of Terpenylic acid?
What are the physical and chemical properties of Terpenylic acid?
An In-depth Technical Guide on the Physical and Chemical Properties of Terpenylic Acid
This guide provides a comprehensive overview of the known physical and chemical properties of terpenylic acid, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various scientific sources and databases, with a focus on quantitative data, experimental methodologies, and the compound's chemical behavior.
Chemical Identity
Terpenylic acid, systematically named 2-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetic acid, is a bicyclic monoterpenoid.[1] It is a known oxidation product of terpenes like α-pinene and plays a significant role in atmospheric chemistry, particularly in the formation of secondary organic aerosols.[2][3][4]
Table 1: Chemical Identifiers of Terpenylic Acid
| Identifier | Value |
| IUPAC Name | 2-(2,2-dimethyl-5-oxotetrahydrofuran-3-yl)acetic acid[1] |
| Molecular Formula | C₈H₁₂O₄[5] |
| Molecular Weight | 172.18 g/mol [5] |
| CAS Number | 116-51-8[5] |
| Synonyms | Terpenolic acid, Tetrahydro-2,2-dimethyl-5-oxo-3-furanacetic acid, 3-(1-Hydroxy-1-methylethyl)glutaric acid γ-lactone[5] |
Physical Properties
The physical properties of terpenylic acid are summarized in the table below. It is a crystalline solid that can exist in both anhydrous and hydrated forms, each with a distinct melting point.[1]
Table 2: Physical Properties of Terpenylic Acid
| Property | Value |
| Appearance | Prisms[1] |
| Melting Point (Anhydrous) | 90 °C[1] |
| Melting Point (Monohydrate) | 57 °C[1] |
| Melting Point ((+)-form) | 92-94 °C[1] |
| Melting Point ((-)-form) | 92-94 °C[1] |
| Boiling Point | Data not available (sublimes) |
| Sublimation Temperature | 130-140 °C[1] |
| Solubility | Moderately soluble in cold water; very soluble in hot water[1] |
| Optical Rotation ([α]D25) | (+)-form: +56.3° (-)-form: -56.5°[1] |
Chemical Properties
Acidity
Reactivity and Chemical Reactions
Terpenylic acid is a key intermediate in the atmospheric oxidation of α-pinene. Its formation is a result of complex reaction pathways involving ozone and hydroxyl radicals.[2][7]
-
Formation from α-pinene: The oxidation of α-pinene in the atmosphere leads to the formation of various products, including pinonaldehyde, which can further react to form terpenylic acid.[7] The process involves oxidative cleavage of the α-pinene structure.[4]
-
Esterification: In the presence of an acid catalyst, the carboxylic acid group of terpenylic acid can undergo esterification reactions.[3]
-
Hydrolysis: The lactone ring in terpenylic acid can be susceptible to hydrolysis under certain conditions.[3]
Spectroscopic Data
Detailed spectroscopic data for terpenylic acid are limited in publicly available sources.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is a common technique for detecting terpenylic acid in aerosol samples.[8][9] The fragmentation pattern of deprotonated terpenylic acid has been studied to aid in its identification.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive ¹H and ¹³C NMR data for terpenylic acid are not widely reported.[1] Predicted ¹³C NMR spectra are available in some databases.[11][12]
-
Infrared (IR) Spectroscopy: While a specific IR spectrum for terpenylic acid is not provided in the search results, the presence of a carboxylic acid and a lactone functional group would lead to characteristic absorption bands. The O-H stretch of the carboxylic acid would appear as a very broad band from 2500-3300 cm⁻¹, and the C=O stretches for the carboxylic acid and the lactone would be expected in the region of 1700-1760 cm⁻¹.[13]
Experimental Protocols
Determination of Melting Point
A general procedure for determining the melting point of a solid organic compound using a Mel-Temp apparatus or similar device is as follows:[14][15][16]
-
Sample Preparation: A small amount of the crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[15]
Determination of Solubility
A qualitative assessment of the solubility of an organic acid can be performed as follows:[17][18][19][20][21]
-
Solubility in Water: A small amount of the compound (e.g., 25 mg) is added to a test tube containing a small volume of water (e.g., 0.75 mL). The tube is shaken vigorously, and the solubility is observed. The test can be repeated with hot water.
-
Solubility in Aqueous Base: To test for acidic character, a small amount of the compound is added to a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Effervescence with NaHCO₃ indicates a relatively strong acid, while solubility in NaOH without effervescence suggests a weaker acid.
Visualizations
Formation of Terpenylic Acid
The following diagram illustrates a simplified pathway for the formation of terpenylic acid from the atmospheric oxidation of α-pinene.
Caption: Simplified reaction pathway for the formation of terpenylic acid from α-pinene.
Experimental Workflow for Physical Property Determination
The logical workflow for determining the basic physical properties of a solid organic compound like terpenylic acid is outlined below.
Caption: General experimental workflow for determining melting point and solubility.
References
- 1. Buy Terpenylic acid | 116-51-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. ACP - Terpenylic acid and related compounds: precursors for dimers in secondary organic aerosol from the ozonolysis of α- and β-pinene [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. Terpenylic acid | C8H12O4 | CID 117328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Physicochemical Properties of Terebic Acid, MBTCA, Diaterpenylic Acid Acetate, and Pinanediol as Relevant α-Pinene Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atmospheric fate of OH initiated oxidation of terpenes. Reaction mechanism of alpha-pinene degradation and secondary organic aerosol formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation Analysis of α‑Pinene Oxidation Products Using High-Resolution Collision-Induced Dissociation Mass Spectrometry for Application to Functional Group Prediction in Monoterpene Oxidation Products without Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hmdb.ca [hmdb.ca]
- 12. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) [np-mrd.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. pennwest.edu [pennwest.edu]
- 15. community.wvu.edu [community.wvu.edu]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. bellevuecollege.edu [bellevuecollege.edu]
- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 20. scribd.com [scribd.com]
- 21. chem.ws [chem.ws]
